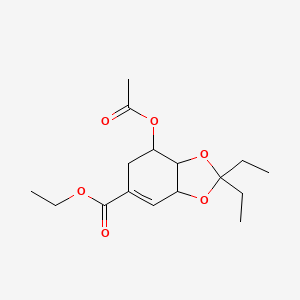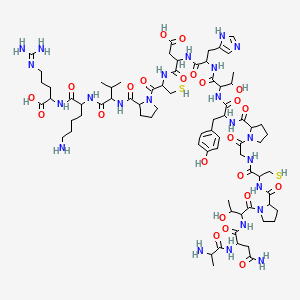
H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH is a synthetic peptide composed of a sequence of amino acids This peptide is characterized by the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The peptide H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products Formed
Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds, which can stabilize the peptide structure.
Modified Peptides: Substitution reactions can yield peptides with altered functional groups, potentially enhancing their biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, peptides like H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH are used to investigate protein-protein interactions, cellular signaling pathways, and receptor binding.
Medicine
Medically, synthetic peptides are explored for their potential as therapeutic agents. They can be designed to mimic natural peptides or proteins, potentially leading to new treatments for diseases.
Industry
In the industrial sector, peptides are used in the development of diagnostic assays, as well as in the production of biopharmaceuticals.
Wirkmechanismus
The mechanism of action of H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH depends on its specific sequence and structure. Peptides can interact with various molecular targets, such as enzymes, receptors, and ion channels. The presence of D-amino acids can enhance the peptide’s resistance to enzymatic degradation, potentially prolonging its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-xiThr-DL-Pro-DL-Asp-DL-xiIle-DL-Asn-DL-Pro-DL-Ala-DL-Trp-DL-Tyr-DL-xiThr-Gly-DL-Arg-Gly-DL-xiIle-DL-Arg-DL-Pro-DL-Val-Gly-DL-Arg-DL-Phe-NH2
- H-Gly-DL-xiThr-DL-Ala-DL-Cys(1)-DL-Ser-DL-Cys(2)-Gly-DL-Asn-DL-Ser-DL-Lys-Gly-DL-xiIle-DL-Tyr-DL-Trp-DL
Uniqueness
The uniqueness of H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH lies in its specific sequence and the presence of both D- and L-amino acids. This combination can result in unique structural and functional properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C74H115N23O23S2 |
|---|---|
Molekulargewicht |
1759.0 g/mol |
IUPAC-Name |
2-[[6-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81) |
InChI-Schlüssel |
RXFIUXGGWIBQLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



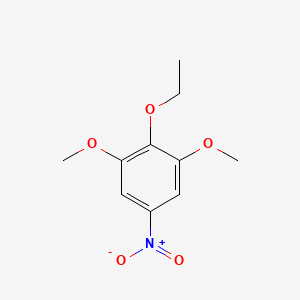
![benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride](/img/structure/B12290568.png)
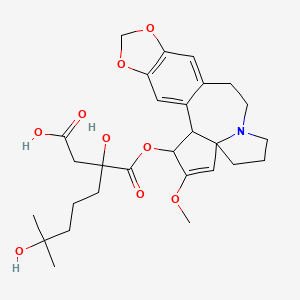
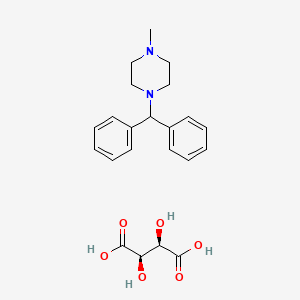
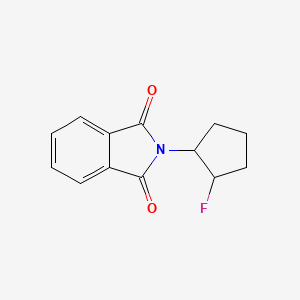
![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
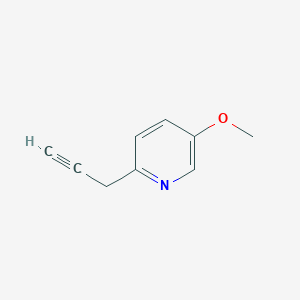
![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
